molecular formula C15H13BrN2O B13986038 2-[(2-Bromophenanthridin-6-yl)amino]ethanol CAS No. 38052-86-7

2-[(2-Bromophenanthridin-6-yl)amino]ethanol

Cat. No.: B13986038
CAS No.: 38052-86-7
M. Wt: 317.18 g/mol
InChI Key: BTIAMWCNOZLNRA-UHFFFAOYSA-N
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Description

2-[(2-Bromophenanthridin-6-yl)amino]ethanol is a chemical compound with the molecular formula C17H16BrNO It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol typically involves the bromination of phenanthridine followed by amination and subsequent reaction with ethanol. One common synthetic route is as follows:

    Bromination: Phenanthridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amination: The brominated phenanthridine is then reacted with an amine, such as ethanolamine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a hydrogenated phenanthridine derivative.

    Substitution: Formation of various substituted phenanthridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Bromophenanthridin-6-yl)amino]ethanol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol involves its interaction with biological macromolecules such as DNA. The compound can intercalate into the DNA structure, disrupting the normal function of the DNA and inhibiting cell division. This makes it a potential candidate for anticancer therapy. The molecular targets and pathways involved include DNA polymerase inhibition and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound, which lacks the bromine and ethanolamine groups.

    2-Bromophenanthridine: A brominated derivative without the ethanolamine group.

    2-Aminophenanthridine: An aminated derivative without the bromine and ethanol groups.

Uniqueness

2-[(2-Bromophenanthridin-6-yl)amino]ethanol is unique due to the presence of both the bromine atom and the ethanolamine group. This combination imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the ethanolamine group provides additional sites for hydrogen bonding and interaction with biological molecules.

Properties

CAS No.

38052-86-7

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

2-[(2-bromophenanthridin-6-yl)amino]ethanol

InChI

InChI=1S/C15H13BrN2O/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15(18-14)17-7-8-19/h1-6,9,19H,7-8H2,(H,17,18)

InChI Key

BTIAMWCNOZLNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N=C2NCCO

Origin of Product

United States

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